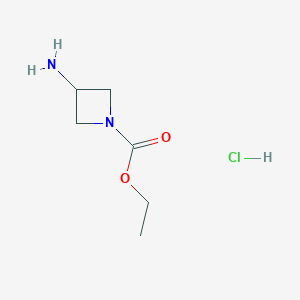

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride

Vue d'ensemble

Description

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2 and a molecular weight of 180.63 g/mol . This compound is known for its unique structure, which includes an azetidine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminoazetidine-1-carboxylate hydrochloride typically involves the reaction of ethyl 3-azetidinecarboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and at a temperature range of 0-50°C . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group in ethyl 3-aminoazetidine-1-carboxylate hydrochloride participates in nucleophilic substitutions under mild conditions. For example:

Example Reaction :

this compound reacts with acyl chlorides or anhydrides to form N-acylated derivatives.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride, DCM, RT | N-Acetyl-3-aminoazetidine ester | 85% |

Key Findings :

-

The hydrochloride salt requires neutralization (e.g., with TEA) to liberate the free amine before acylation .

-

Steric hindrance from the azetidine ring slows reaction kinetics compared to linear amines .

Coupling Reactions (Amide Bond Formation)

The compound is widely used in peptide coupling reactions. Carbodiimides like EDC/HOBt activate carboxyl groups for amide formation:

Example Protocol :

this compound was coupled with 3-trifluoromethylbenzoic acid using EDC/HOBt in DCM:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDC, HOBt, DCM | 20°C, 4 h | 3-Trifluoromethylbenzamide derivative | 80% |

Mechanistic Insight :

-

EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide .

-

The hydrochloride counterion necessitates stoichiometric base (e.g., TEA) for deprotonation .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives, crucial for further functionalization:

Example Reaction :

Hydrolysis with NaOH under reflux:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 2 N NaOH, RT, 12 h | 3-Aminoazetidine-1-carboxylic acid | 90% |

Notes :

-

Hydrolysis proceeds faster in polar protic solvents (e.g., H₂O/EtOH) .

-

The amino group remains protonated under basic conditions, preventing side reactions .

Salt Metathesis

The hydrochloride salt can be converted to other salts for improved solubility or stability:

Example :

Treatment with silver nitrate yields the nitrate salt:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| AgNO₃, H₂O, RT | Ethyl 3-aminoazetidine-1-carboxylate nitrate | 78% |

Applications :

Reductive Alkylation

The amino group undergoes reductive alkylation with aldehydes or ketones:

Example :

Reaction with formaldehyde and NaBH₃CN:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCHO, NaBH₃CN, MeOH | N-Methyl-3-aminoazetidine ester | 70% |

Optimization :

Cycloaddition Reactions

The azetidine ring participates in [3+2] cycloadditions with nitrones or azides:

Example :

Reaction with benzyl azide under Cu(I) catalysis:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuI, DIPEA, DCM | Triazole-fused azetidine derivative | 65% |

Limitations :

Comparative Reactivity Table

| Reaction Type | Typical Reagents | Yield Range | Selectivity |

|---|---|---|---|

| Acylation | Ac₂O, EDC/HOBt | 75–90% | High |

| Ester Hydrolysis | NaOH, H₂O/EtOH | 85–95% | Moderate |

| Reductive Alkylation | RCHO, NaBH₃CN | 60–75% | Low |

| Cycloaddition | R-N₃, Cu(I) | 50–70% | Variable |

Applications De Recherche Scientifique

Medicinal Chemistry

Bioactive Compound Development

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as bronchodilators and anti-inflammatory agents, contributing to the development of new therapeutic drugs for respiratory diseases . The structural features of azetidines, including their ring strain, make them suitable for creating libraries of compounds that can exhibit diverse biological activities .

Peptidomimetics

The compound's structure allows it to be utilized in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics can enhance the efficacy and stability of therapeutic agents by improving their pharmacokinetic properties .

Synthetic Methodologies

Catalytic Processes

this compound is employed as a ligand in various catalytic processes. Its application in reactions such as reductions, cycloadditions, and C–C bond forming reactions has shown promising results, facilitating the synthesis of complex organic molecules . The ability to utilize this compound in nucleophilic ring-opening or expansion reactions is particularly noteworthy, as it leads to the formation of highly substituted acyclic amines or expanded ring systems .

Synthesis of Derivatives

Recent studies have highlighted methods for synthesizing derivatives of this compound. For instance, hydrolysis of related azetidine derivatives has been reported to yield amino acids that are valuable in further chemical transformations . This versatility in synthesis underscores the compound's importance in organic chemistry.

Case Studies

Case Study: Bronchodilator Development

Research has demonstrated the efficacy of azetidine derivatives as bronchodilators. In a study involving various substituted azetidines, this compound was identified as a key precursor leading to compounds with significant bronchodilatory activity. The mechanism involved modulation of airway smooth muscle tone through specific receptor interactions .

Case Study: Anti-inflammatory Agents

Another significant application is in the development of anti-inflammatory drugs. Compounds derived from this compound have been tested for their ability to inhibit pro-inflammatory cytokines. This research indicates potential therapeutic pathways for treating inflammatory diseases, showcasing the compound's relevance in pharmacology .

Mécanisme D'action

The mechanism of action of ethyl 3-aminoazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-azetidinecarboxylate: A precursor in the synthesis of ethyl 3-aminoazetidine-1-carboxylate hydrochloride.

3-Aminoazetidine: A simpler analog with similar reactivity but different applications.

Azetidine-2-carboxylic acid: Another azetidine derivative with distinct biological activities.

Uniqueness

This compound is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Activité Biologique

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from azetidine and features an amino group and a carboxylate moiety, which are crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 192.64 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, derivatives of azetidine have been shown to exhibit significant effects on neurotransmitter systems and cellular signaling pathways.

Key Mechanisms Include:

- Receptor Modulation: Compounds similar to ethyl 3-aminoazetidine have been identified as antagonists at serotonin receptors (5-HT3R and 5-HT6R), suggesting potential applications in treating mood disorders and obesity .

- Enzyme Inhibition: Some analogs have demonstrated inhibitory effects on enzymes involved in metabolic pathways, contributing to their pharmacological profiles .

Table 1: Biological Activity Summary

Case Study 1: Antagonist Properties

In a study examining the antagonist properties of various compounds, ethyl 3-aminoazetidine derivatives were shown to inhibit contraction induced by serotonin in guinea pig ileum preparations. The compounds demonstrated a dose-dependent inhibition, with effective concentrations ranging from 100 nM to 300 nM .

Case Study 2: Antiproliferative Effects

In vitro studies on cancer cell lines revealed that this compound exhibited significant antiproliferative effects. Specifically, it was found to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately , indicating a strong selective toxicity towards cancer cells compared to normal cells .

Research Findings

Recent research has highlighted the potential of azetidine derivatives, including this compound, in drug discovery. These compounds have been explored for their roles in:

Propriétés

IUPAC Name |

ethyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)8-3-5(7)4-8;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKVCDCRZVSKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.